Methyl 2-(carbamoylamino)propanoate

Description

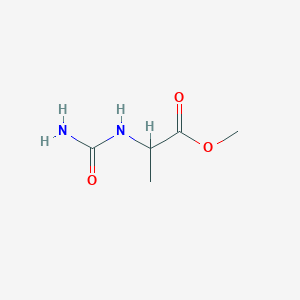

Methyl 2-(carbamoylamino)propanoate is an organic compound characterized by a propanoate backbone substituted with a carbamoylamino group (-NH-C(=O)-NH₂) at the second carbon and a methyl ester (-COOCH₃) at the first position. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and crystallographic studies. For instance, it is identified as an intermediate or impurity in the production of solriamfetol, a drug used to treat excessive daytime sleepiness .

Properties

IUPAC Name |

methyl 2-(carbamoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)10-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVWVZJMAKXGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-(carbamoylamino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(carbamoylamino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in biochemical pathways, leading to the formation of active metabolites that interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl 2-[(Carbamoylamino)Imino]-Propanoate Hemihydrate

- Structure: The ethyl analog replaces the methyl ester with an ethyl group (-COOCH₂CH₃) and introduces an imino group (=NH) adjacent to the carbamoylamino moiety. The hemihydrate form (C₆H₁₂N₄O₂·0.5H₂O) features hydrogen-bonded water molecules, enhancing crystallinity .

- Key Differences :

- Solubility : The ethyl ester likely exhibits lower volatility but higher organic solvent solubility compared to the methyl derivative.

- Crystallography : Single-crystal X-ray studies reveal a mean C–C bond length of 1.505 Å and an R factor of 0.059, indicating precise structural resolution using SHELX software .

Ethyl 2-[(Carbamothioylamino)Imino]-Propanoate

- Structure: This compound substitutes the oxygen in the carbamoyl group with sulfur, forming a carbamothioylamino (-NH-C(=S)-NH₂) moiety.

- Synthesis: Requires sulfurizing agents (e.g., Lawesson’s reagent) for thioamide formation .

Methyl (2R)-2-(Carbamoylamino)-3-Phenylpropanoate

- Structure : A chiral analog with a phenyl group at the third carbon, introducing steric hindrance and aromatic interactions.

- Key Differences :

Comparative Data Table

Structural and Functional Insights

- Crystallographic Analysis : SHELX software enables precise determination of bond lengths and angles, critical for comparing analogs. For example, the hemihydrate’s hydrogen-bonding network stabilizes its lattice .

- Synthetic Routes : Methyl and ethyl esters are synthesized via esterification of corresponding acids, while thioamides require post-synthetic modification .

- Biological Relevance: The phenyl-substituted derivative’s chirality highlights its role in enantioselective drug metabolism, whereas the imino group in ethyl analogs may influence coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.